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Menaquinone Content in Selected Cheeses

The table below compiles experimental data on the concentration of various menaquinones (MK-4 to MK-9)

in different cheeses. Values are presented in nanograms per gram (ng/g) of cheese [1].

Cheese
Type

Ripening
Time

Fat
Content
(%)

MK-4
(ng/g)

MK-6
(ng/g)

MK-7
(ng/g)

MK-8
(ng/g)

MK-9
(ng/g)

Total
Vitamin
K2
(ng/g)

Gouda 4 weeks 50 145 4.8 14.8 72.0 232 473

Gouda 13 weeks 50 148 4.3 15.9 87.6 396 656

Gouda 26 weeks 50 208 4.8 16.2 92.8 403 729

Milner
(Demi-

fat)

4 weeks 30 77.6 3.0 9.6 58.0 284 436
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Cheese
Type

Ripening
Time

Fat
Content
(%)

MK-4
(ng/g)

MK-6
(ng/g)

MK-7
(ng/g)

MK-8
(ng/g)

MK-9
(ng/g)

Total
Vitamin
K2
(ng/g)

Maasdam 5 weeks 45 Data not

provided

Data not

provided

Data not

provided

Data not

provided

Data not

provided

490

Curd

Cheese

Information

not
specified

Varies Data not

provided

Data not

provided

Data not

provided

Data not

provided

Data not

provided

94 -

140

Key observations from the data: [1] [2] [3]

MK-6 is a minor vitamer: In the cheeses tested, the concentration of MK-6 is consistently low

(around 3-5 ng/g) compared to MK-8, MK-9, and even MK-4.
Impact of ripening: Longer ripening time generally increases the total menaquinone content,

primarily driven by MK-8 and MK-9. The data for Gouda shows no significant increase in MK-6 with
extended ripening.

Impact of fat content: Lower-fat cheeses (e.g., Milner) show a lower total menaquinone content
compared to full-fat cheeses (e.g., Gouda), though the relative amount of MK-6 remains small.

General variability: The menaquinone profile is highly dependent on the cheese type, bacterial
starter cultures, and geographic origin, making broad comparisons difficult.

Experimental Protocols for Quantification

The data in the table above was generated using high-performance liquid chromatography (HPLC). Below is

a detailed workflow of the methodology cited in the research.
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Methodology Details: [1]

Sample Preparation: Cheese samples were stored cold and processed within a set time frame.

Internal standard (vitamin K1(25)) was added at the beginning for quantification.
Lipase Digestion (if required): For high-fat cheese matrices, a lipase digestion step at 37°C was

used prior to extraction to break down fats.
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Lipid Extraction: Samples were extracted with a chloroform-methanol (1:1, v/v) mixture.

Sample Clean-up: The extract was evaporated under nitrogen, dissolved in hexane, and purified
using silica solid-phase extraction (SPE) columns to remove interfering substances.

Analysis & Quantification: The purified sample was reconstituted in isopropanol and analyzed by
Reversed-Phase HPLC using a C-18 column. Detection was performed fluorometrically after post-

column reduction on a zinc column. Phylloquinone and all menaquinones (MK-4 to MK-10) were
recorded in the same run, with a detection limit of 10 pg per injection for each vitamer.

A more recent study uses a similar workflow but employs LC-ESI-MS/MS (Liquid Chromatography-

Electrospray Ionization Tandem Mass Spectrometry) for higher sensitivity and specificity, using

deuterium-labeled internal standards for each vitamer (e.g., d7-MK-4, d7-MK-7, d7-MK-9) [2] [4].

Interpretation and Research Considerations

For your guide, it is important to contextualize these findings for a professional audience:

Bioaccessibility: Note that the menaquinones in cheese have high bioaccessibility, assessed via in
vitro digestion models to be between 6.4% and 80%, which is generally higher than that of
phylloquinone from vegetables [2].

Comparative Sources: While MK-6 is present in cheese, other foods can be more concentrated
sources. For instance, the fermented soybean dish natto is exceptionally high in MK-7, and certain

fermented whey preparations can be rich in MK-7, MK-8, and MK-9 [3] [5]. MK-6 itself has also been
identified as an antimicrobial agent found in bacteria like Wolinella succinogenes [6].

Data Limitations: The available data is not exhaustive. Concentrations can vary substantially based
on production methods, starter cultures, and animal diet. The values provided are specific to the

batches analyzed in the cited studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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